![molecular formula C7H8BNO2 B110605 6-氨基苯并[c][1,2]氧杂硼杂环戊烯-1(3H)-醇 CAS No. 117098-94-9](/img/structure/B110605.png)
6-氨基苯并[c][1,2]氧杂硼杂环戊烯-1(3H)-醇
描述
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structure, which includes a boron atom integrated into a heterocyclic ring. The presence of boron imparts distinct chemical properties, making it a valuable scaffold in medicinal chemistry and materials science .
科学研究应用
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.
Medicine: It has shown potential as a pharmacophore in drug discovery, particularly for targeting enzymes and receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings.
作用机制
Target of Action
Benzoxaboroles, a class of compounds to which this compound belongs, have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzoxaboroles are known to exert their effects by forming covalent adducts with their targets, thereby inhibiting their function . This interaction often results in the disruption of essential biological processes, leading to the desired therapeutic effects .
Biochemical Pathways
Benzoxaboroles have been shown to interfere with various biochemical pathways depending on their specific targets .
Result of Action
Benzoxaboroles are known to exert a range of effects at the molecular and cellular levels, often resulting in the inhibition of pathogenic organisms or the modulation of disease-related processes .
生化分析
Biochemical Properties
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol has been found to interact with various enzymes and proteins. For instance, it has been used as a component in the formation of hydrogels, demonstrating excellent adhesion properties and self-healing properties
Cellular Effects
The effects of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol on cells are diverse and depend on the specific cellular context. In one study, it was found to reduce blood loss in a model of incompressible bleeding, suggesting an impact on cell adhesion and clotting processes .
Molecular Mechanism
The molecular mechanism of action of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is complex and multifaceted. It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression . The precise molecular targets and mechanisms remain to be fully elucidated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol can change over time. For instance, it has been used in the formation of hydrogels, where it demonstrated excellent adhesion and self-healing properties over time .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of appropriate boronic acids with ortho-aminophenols under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, followed by cyclization to form the oxaborole ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol may involve large-scale batch reactions using similar synthetic routes. The scalability of the process is enhanced by optimizing reaction parameters, such as catalyst loading, solvent choice, and reaction time. Continuous flow reactors can also be employed to improve efficiency and yield .
化学反应分析
Types of Reactions
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the oxaborole ring to more reduced boron-containing species.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include boronic acids, borate esters, and substituted oxaboroles. These products retain the unique properties of the parent compound, making them useful in various applications .
相似化合物的比较
Similar Compounds
Similar compounds include other boron-containing heterocycles, such as:
- 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole
- 5-Amino-2-(hydroxymethyl)phenylboronic acid cyclic ester
- 2,1-Benzoxaborole-1,5(3H)-diol
Uniqueness
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific substitution pattern and the presence of an amino group, which enhances its reactivity and potential for derivatization. This makes it a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
属性
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCKQKQTFCBECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396179 | |
| Record name | 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117098-94-9 | |
| Record name | 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-(hydroxymethyl)phenylboronic Acid Cyclic Monoester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol exhibit antimicrobial activity?
A1: Research suggests that 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol serves as a scaffold for developing novel antimycobacterial agents. Specifically, N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamide derivatives, synthesized using 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol, have demonstrated promising inhibitory effects against Mycobacterium tuberculosis, including multidrug-resistant strains []. Molecular docking studies suggest that these derivatives target the mycobacterial leucyl-tRNA synthetase, an enzyme crucial for protein synthesis [].
Q2: How does the structure of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides influence their activity against Mycobacterium tuberculosis?
A2: The structure-activity relationship studies indicate that modifications to the (hetero)aryl-2-carboxamide moiety of the N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamide derivatives significantly influence their antimycobacterial activity and selectivity []. These findings highlight the importance of specific structural features in targeting the mycobacterial leucyl-tRNA synthetase and minimizing interactions with the human enzyme.
Q3: Besides its antimicrobial potential, are there other applications for 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol?
A3: Yes, 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol has shown promise in developing multifunctional hydrogels for wound healing applications []. When conjugated with hyaluronic acid, it contributes to the hydrogel's reactive oxygen species and glucose dual-responsive properties, enabling controlled degradation and release of therapeutic agents in response to the diabetic wound microenvironment [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)
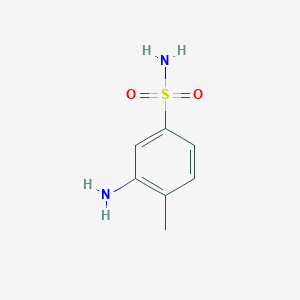

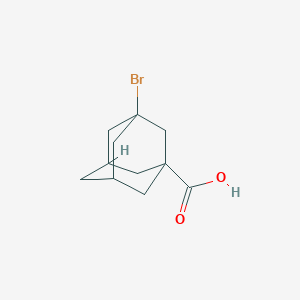
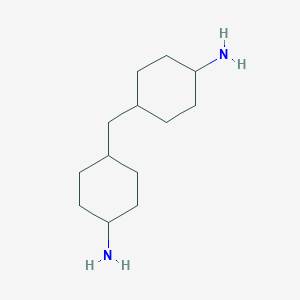




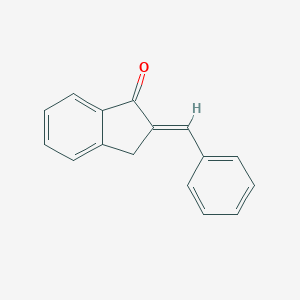
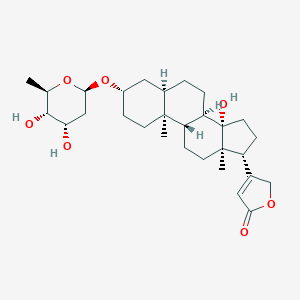
![8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one](/img/structure/B110587.png)
